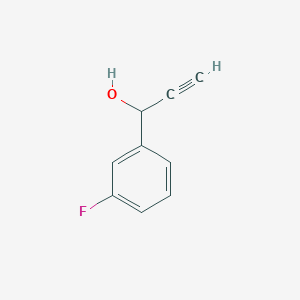

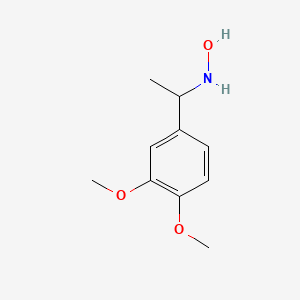

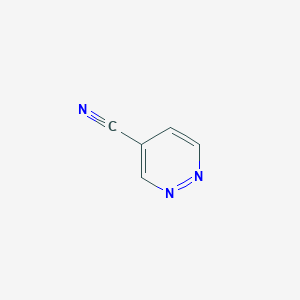

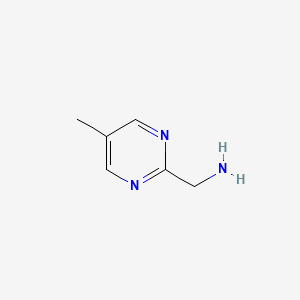

![molecular formula C11H12N2O5 B1316068 Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester CAS No. 126991-25-1](/img/structure/B1316068.png)

Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Esters, including “Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester”, typically undergo reactions such as hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol . In basic hydrolysis, or saponification, the products are a carboxylate salt and an alcohol .Applications De Recherche Scientifique

1. Applications in Organic Synthesis

- Condensation Reactions : In the study by Al-Mousawi and El-Apasery (2012), the authors demonstrate the use of related compounds in condensation reactions. They show that 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal undergoes condensation with ethyl cyanoacetate in acetic acid, yielding compounds such as 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester, which highlights the utility of these compounds in synthetic organic chemistry (Al-Mousawi & El-Apasery, 2012).

2. Synthesis of Derivatives and Complex Molecules

- New Ureido Sugars Synthesis : In research by Piekarska-Bartoszewicz and Tcmeriusz (1993), ethyl esters similar to the chemical were used as amination agents in reactions with methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(4-nitrophenoxycarbonylamino)-β-D-glucopyranoside, leading to the synthesis of new ureido sugars. This demonstrates their role in the synthesis of complex molecular structures (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

3. Role in Synthesis of Quinolinecarboxylic Acids

- Quinolinecarboxylic Acids Derivatives : Kononov et al. (1988) utilized ethyl ester derivatives in the synthesis of quinolinecarboxylic acids, revealing their importance in the formation of pharmacologically relevant compounds (Kononov et al., 1988).

4. Electrocatalytic Applications

- Electrochemical Oxidation Studies : Delerue-Matos et al. (1989) studied the electrochemical oxidation of similar ethyl esters, indicating potential applications in electrocatalysis and organic electrochemistry (Delerue-Matos et al., 1989).

5. Chemical Synthesis and Transformations

- Synthesis and Transformations : Various studies, like those by Kurihara et al. (1983) and others, have focused on the synthesis and transformation of compounds structurally similar to Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester. These studies explore the versatile roles these compounds play in creating new chemical entities, especially in the realm of heterocyclic chemistry (Kurihara et al., 1983).

Propriétés

IUPAC Name |

ethyl 2-(2-methyl-6-nitroanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-9-7(2)5-4-6-8(9)13(16)17/h4-6H,3H2,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTAQWQSTWWBIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=CC=C1[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573660 |

Source

|

| Record name | Ethyl (2-methyl-6-nitroanilino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester | |

CAS RN |

126991-25-1 |

Source

|

| Record name | Ethyl (2-methyl-6-nitroanilino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.